molecular formula C8H12BNO4 B1387002 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-36-6

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1387002
M. Wt: 197 g/mol
InChI Key: LLXFTRDFBQZFSN-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is also known as "Cyclopropylboronic acid MIDA ester" . It has a molecular formula of C8H12BNO4 .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” can be represented by the SMILES notation: B1(OC(=O)CN(CC(=O)O1)C)C2CC2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.996 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 253.8±50.0 °C at 760 mmHg .

Scientific Research Applications

Flame Retardant Applications in Polymers

Chemical modification of polymers with flame retardants is a significant area of application for derivatives of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. For instance, boronated styrenes, which include derivatives like 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), have been utilized as reactive flame retardants (FR). These are incorporated into the polymer backbone of materials such as polystyrene to reduce their flammability. Various homo- and copolymers have been synthesized using free radical polymerization, demonstrating the effectiveness of these boronated compounds in enhancing fire resistance in polymers (Wiącek et al., 2015).

Synthesis of Novel Compounds

The compound and its derivatives have been instrumental in synthesizing new chemical structures. For example, reactions involving similar compounds have led to the formation of unusual meso-ionic products and their rearrangement to diazetidine, demonstrating the unique conformational and steric properties of cyclopropyl groups (Kim & O’Shea, 2004). These types of reactions are valuable for exploring new pathways in organic chemistry and for the potential creation of novel materials with unique properties.

Applications in Polymer Toughening

Another area of research is the development of bifunctional monomers derived from lactide for toughening polylactide. Derivatives of 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been used to create high molecular weight and high Tg polymers. Incorporating these derivatives into polymers like poly(1,5-cyclooctadiene) and copolymerizing them with DL-lactide has resulted in significant improvements in the toughness of these polymeric materials (Jing & Hillmyer, 2008).

properties

IUPAC Name

2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-10-4-7(11)13-9(6-2-3-6)14-8(12)5-10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXFTRDFBQZFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657623
Record name 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1104637-36-6
Record name 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FT Hong, MH Norman, KS Ashton… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationship investigations conducted at the 5-position of the N-pyridine ring of a series of N-arylsulfonyl-N′-2-pyridinyl-piperazines led to the identification of a novel …
Number of citations: 13 pubs.acs.org

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